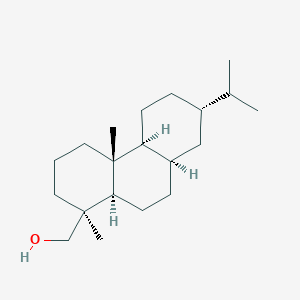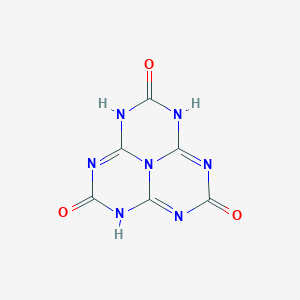
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,3H,6H)-trione involves multi-step chemical reactions starting from basic organic or inorganic precursors. For example, 2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene was prepared from diethyl 2-[bis(methylsulfanyl) methylene]malonate in four steps, highlighting the complex synthesis routes required for such molecules (Jiang et al., 2008).
Molecular Structure Analysis
Studies on the molecular structure of 1,3,4,6,7,9,9b-heptaazaphenalene derivatives, using density functional theory, have shown these compounds to possess a highly symmetric structure with a planar and rigid heteroring. The extensive conjugation over the parent ring contributes to the stability of these molecules (Zheng et al., 2004).
Chemical Reactions and Properties
The reactivity of these compounds, as well as their bond dissociation enthalpies, have been studied to understand their potential in forming radicals. For instance, the bond dissociation enthalpy calculations for 2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene and its analogs provide insights into their different reactivities toward radical formation (Jiang et al., 2008).
Physical Properties Analysis
The crystal structure investigations reveal that compounds like 2,5,8-Triphenoxy-1,3,4,6,7,9,9b-heptaazaphenalene exhibit unique packing arrangements in their crystalline state, influenced by various intermolecular interactions including hydrogen bonding and π-π interactions (Schwarz et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their reactions with various reagents. For example, the nucleophilic aromatic substitution reaction used in the synthesis of nonlinear optical chromophores like 2,5,8-tris(diethylamino)-1,3,4,6,7,9,9b-heptaazaphenalene showcases the chemical versatility and potential application of these molecules in material science (Traber et al., 2004).
Applications De Recherche Scientifique
Crystal Structure Analysis : A study on triphenyl cyamelurate, a derivative of heptaazaphenalene, focused on its crystal structure. The research revealed details about the molecular structure, including how the phenyl rings and heptazine units are arranged and interact, providing insight into its physical properties (Schwarz, Ehrenberg, Kloc, & Kroke, 2006).
Electronic Structures and Derivatives Study : Another study used density functional theory to investigate the geometries, electronic structures, vibrational frequencies, and material properties of heptaazaphenalene and its derivatives. This research is significant for understanding the electronic and physical properties of these compounds (Zheng, Wong, Wang, Zhou, & Tian, 2004).
Nonlinear Optical Properties : Research into a novel nonlinear optical chromophore based on heptaazaphenalene demonstrated significant potential for applications in optical technologies. The study highlighted the compound's high absorbance and large second-order polarisability (Traber, Oeser, Gleiter, Goebel, & Wortmann, 2004).
Energetic Properties of Derivatives : A paper detailed the synthesis, characterization, and energetic properties of a diazido heteroaromatic high-nitrogen C-N compound related to heptaazaphenalene, underscoring its potential in energetic material applications (Huynh, Hiskey, Chavez, Naud, & Gilardi, 2005).
Photocatalytic Applications : A study on a heptazine-based molecular photocatalyst related to heptaazaphenalene focused on its potential in water-splitting photocatalysis. The research provided insights into the photochemistry of heptazine-based compounds (Rabe, Corp, Sobolewski, Domcke, & Schlenker, 2018).
Optoelectronic and Photocatalytic Properties : Research on the singlet-triplet inversion in heptazine and its derivatives, including heptaazaphenalene, highlighted their potential applications in organic optoelectronics and water-splitting photocatalysis. The study provided new insights into the excited-state dynamics of these compounds (Ehrmaier, Rabe, Pristash, Corp, Schlenker, Sobolewski, & Domcke, 2019).
Propriétés
IUPAC Name |
2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,4,8-triene-3,7,11-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYCCOBOHDCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164492 | |
| Record name | Cyameluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione | |
CAS RN |
1502-46-1 | |
| Record name | 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyameluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC156433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyameluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYAMELURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC54F41J58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



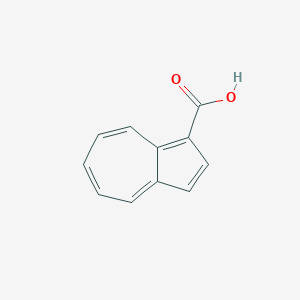
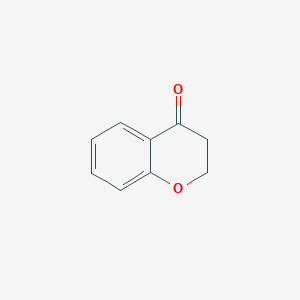
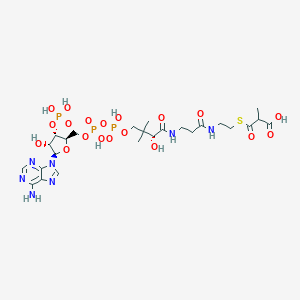
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

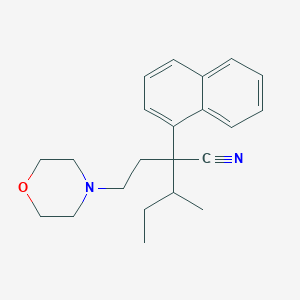
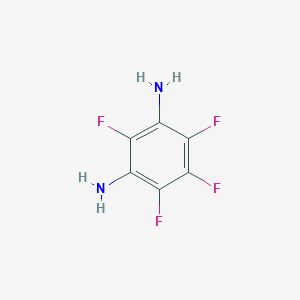
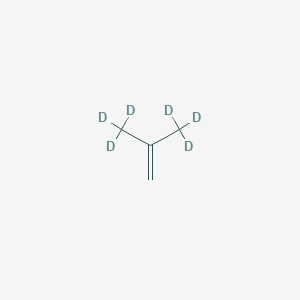
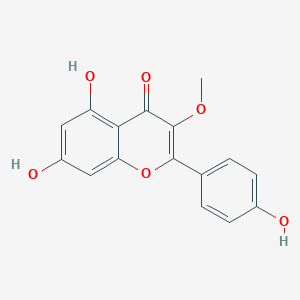
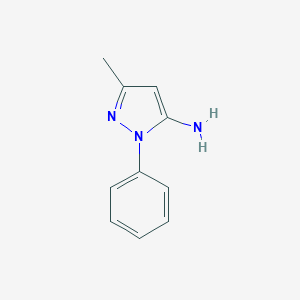
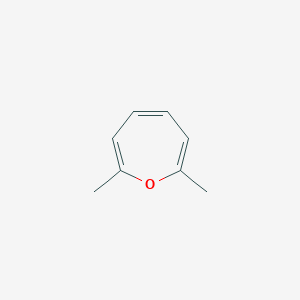
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
